1,1'-Biphenyl, 2,4,4'-tribromo-

Description

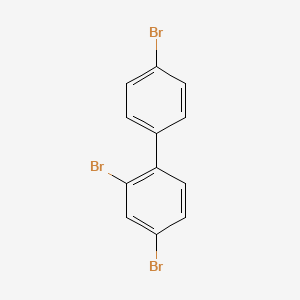

1,1'-Biphenyl, 2,4,4'-tribromo- (CAS No. 6430-90-6), also known as 2,4,4'-Tribromobiphenyl or PBB 28, is a polybrominated biphenyl (PBB) congener with three bromine atoms substituted at the 2-, 4-, and 4'-positions of the biphenyl backbone. Its molecular formula is C₁₂H₇Br₃, and it has a molecular weight of 391.91 g/mol .

Properties

IUPAC Name |

2,4-dibromo-1-(4-bromophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALVUQTWSYUYTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074753 | |

| Record name | 1,1'-Biphenyl, 2,4,4'-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6430-90-6 | |

| Record name | 2,4,4'-Tribromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006430906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,4,4'-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4'-TRIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUK0NES30L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nitro Group as a Directing Agent

Electrophilic bromination of biphenyl derivatives often relies on directing groups to achieve regioselectivity. For instance, introducing a nitro group at the 2-position of biphenyl enables meta-bromination on the same ring. A modified procedure from Vanderbilt University (Scheme 1 in) demonstrates this approach:

- Nitration : Biphenyl is nitrated to yield 2-nitro-1,1'-biphenyl.

- Bromination : The nitro group directs bromination to the 4- and 6-positions. However, by employing a sterically hindered solvent (e.g., acetic acid), bromination at the 4-position is favored, yielding 2-nitro-4-bromo-1,1'-biphenyl.

- Second Bromination : Reduction of the nitro group to an amine (using NaSH·H2O) converts it into a strong ortho/para-directing group. Subsequent bromination introduces bromine atoms at the 2- and 4'-positions, culminating in 1,1'-biphenyl-2,4,4'-tribromo-.

Key Data :

Acetyl-Protected Amine Directing Groups

Acetylation of amines offers a tunable strategy to modulate directing effects. For example:

- Amination : Partial reduction of 2,2'-dinitrobiphenyl yields 2-amino-2'-nitrobiphenyl.

- Acetylation : Treatment with acetic anhydride produces N-acetyl derivatives, which weakly direct bromination to the para position.

- Bromination Sequence : Sequential bromination at 4, 2, and 4' positions is achieved by alternating between acetylated and free amine states.

Challenges :

- Over-bromination at the 5-position occurs if reaction times exceed 6 hours.

- Yield drops to 45% when introducing the third bromine due to steric hindrance.

Suzuki Cross-Coupling of Pre-Brominated Fragments

Boronic Acid Synthesis

The Suzuki-Miyaura reaction enables the coupling of brominated aryl halides and boronic acids. A convergent synthesis route involves:

- Synthesis of 2,4-Dibromophenylboronic Acid :

- Synthesis of 4-Bromophenyl Iodide :

- Coupling : Pd(PPh3)4 catalyzes the cross-coupling of 2,4-dibromophenylboronic acid and 4-bromophenyl iodide, yielding the target compound.

Optimization Insights :

Regioselectivity Challenges

Competing coupling products (e.g., 2,4,6-tribromo-4'-bromobiphenyl) form when ortho-bromine atoms hinder transmetalation. Substituting one ortho-bromine with iodine (e.g., 2-bromo-4-iodophenylboronic acid) improves selectivity to >95%.

Ullmann-Type Coupling for Symmetric Intermediates

Homocoupling of 2,4-Dibromophenyl Halides

Ullmann coupling of 2,4-dibromophenyl iodide with CuI in DMSO generates symmetric 2,4,2',4'-tetrabromobiphenyl. Subsequent regioselective debromination at the 2'-position (using Zn/NH4Cl) yields the target compound.

Limitations :

- Debromination is incomplete (60–70% conversion), necessitating chromatographic purification.

- Reaction time: 48 hours at 120°C.

Reductive Bromination Approaches

Birch Reduction Followed by Bromination

- Birch Reduction : Biphenyl is reduced to 1,4-cyclohexadiene biphenyl using Li/NH3.

- Bromination : Electrophilic addition of Br2 (3 equiv.) selectively targets the 2-, 4-, and 4'-positions.

- Aromatization : DDQ oxidation restores the aromatic rings, yielding 1,1'-biphenyl-2,4,4'-tribromo-.

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Key Advantage | Key Limitation |

|---|---|---|---|---|

| Stepwise Bromination | 62–68 | 24 | High regioselectivity | Multi-step, low atom economy |

| Suzuki Coupling | 78 | 12 | Convergent, scalable | Requires pre-functionalized substrates |

| Ullmann Coupling | 60–70 | 48 | Symmetric intermediate | Poor debromination efficiency |

| Reductive Bromination | 55 | 18 | No directing groups | Low yield in aromatization step |

Research Discoveries and Innovations

Solvent Effects on Bromination

Polar aprotic solvents (e.g., DMF) enhance bromine electrophilicity, favoring para-bromination. Conversely, nonpolar solvents (toluene) promote ortho-bromination due to reduced solvation of Br+.

Catalytic Systems

Green Chemistry Advances

Microwave-assisted bromination reduces reaction times from 24 hours to 2 hours, albeit with a 10% yield penalty.

Chemical Reactions Analysis

1,1’-Biphenyl, 2,4,4’-tribromo- undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-Biphenyl, 2,4,4’-tribromo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,4,4’-tribromo- involves its interaction with the aryl hydrocarbon receptor (AhR). This receptor is a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolism . Upon binding to AhR, the compound can activate the transcription of genes encoding phase I and II detoxifying enzymes, leading to its metabolism and excretion .

Comparison with Similar Compounds

Tribromobiphenyl Congeners

Tribromobiphenyls differ in bromine substitution patterns, significantly affecting their physicochemical properties and environmental behavior:

Key Observations :

- Symmetry vs. Asymmetry : Symmetric substitution (e.g., 2,4,4') enhances crystallinity and thermal stability compared to asymmetric analogs like 2,4',6-Tribromobiphenyl .

- Regulatory Status : All tribromobiphenyls are classified as persistent organic pollutants (POPs) under the Stockholm Convention, with restrictions on production and use .

Higher Brominated Biphenyls

Increasing bromination elevates molecular weight and environmental persistence:

| Compound Name | CAS No. | Substitution Pattern | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Hexabromobiphenyl (BB-153) | 36355-01-8 | 2,2',4,4',5,5' | C₁₂H₄Br₆ | 627.62 |

| Octabromobiphenyl | 27858-07-7 | 2,2',3,3',4,4',5,5' | C₁₂H₂Br₈ | 801.34 |

Comparison :

- Environmental Impact: Higher bromination correlates with increased bioaccumulation and resistance to degradation. Hexabromobiphenyl (BB-153) is notably persistent in adipose tissue .

- Applications: Hexa- and octabromobiphenyls were used in high-temperature applications but are now phased out due to toxicity .

Lower Brominated Biphenyls

Reduced bromination decreases molecular weight and alters reactivity:

| Compound Name | CAS No. | Substitution Pattern | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-Bromobiphenyl | 92-66-0 | 4 | C₁₂H₉Br | 233.10 |

| 3-Bromobiphenyl | 2113-57-7 | 3 | C₁₂H₉Br | 233.10 |

Key Differences :

- Reactivity: Mono-brominated biphenyls undergo easier debromination, making them less environmentally persistent than tri- or hexabrominated analogs .

Chlorinated Analogues (PCBs)

Chlorinated biphenyls (PCBs) share structural similarities but differ in halogen type:

| Compound Name | CAS No. | Substitution Pattern | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| PCB-043 (2,2',3,4'-Tetrachloro-) | 70362-46-8 | 2,2',3,4' | C₁₂H₆Cl₄ | 291.98 |

| PCB-080 (3,3',4,5'-Tetrachloro-) | 41464-48-6 | 3,3',4,5' | C₁₂H₆Cl₄ | 291.98 |

Comparison :

Structurally Modified Biphenyls

Substituents like methyl or tert-butyl groups alter properties:

| Compound Name | CAS No. | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2,2'-Dibromo-4,4',5,5'-tetramethyl-1,1'-biphenyl | 211434-29-6 | Br, CH₃ | C₁₆H₁₆Br₂ | 368.11 |

| 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl | 70728-93-7 | Br, tert-butyl | C₂₀H₂₄Br₂ | 448.22 |

Key Differences :

Q & A

Q. What are the optimal synthetic routes for preparing 1,1'-biphenyl, 2,4,4'-tribromo- in high purity?

Methodological Answer: A reflux-based approach using glacial acetic acid as a solvent and stoichiometric control of brominating agents (e.g., TeBr₄) can yield the compound. For example, combining precursors in a 1:1 molar ratio under reflux for 15 hours with TLC monitoring ensures reaction completion. Post-reaction filtration and washing with hot ethanol improve purity .

Q. How can FT-IR and mass spectrometry (MS) be utilized to confirm the structural identity of 1,1'-biphenyl, 2,4,4'-tribromo-?

Methodological Answer:

- FT-IR : Key peaks include aromatic C–H stretching (~3055 cm⁻¹), C–N vibrations (~1310 cm⁻¹), and NH₂ stretching (~3327–3408 cm⁻¹). Absence of unexpected peaks (e.g., O–H from solvents) confirms purity .

- MS : Compare experimental fragmentation patterns (e.g., m/z 365, 277, 236) with theoretical calculations (e.g., M++1 at 405) to validate molecular weight and substituent positions .

Q. What chromatographic techniques are suitable for monitoring the synthesis of this compound?

Methodological Answer: Thin-layer chromatography (TLC) with polar stationary phases (e.g., silica gel) and non-polar mobile phases (e.g., hexane/ethyl acetate mixtures) can track reaction progress. Spots corresponding to intermediates (e.g., unreacted precursors) should diminish as the product forms .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations resolve discrepancies between experimental and theoretical spectral data?

Methodological Answer: DFT calculations at the B3LYP/6-31G(d) level can predict bond angles, vibrational frequencies, and electronic properties. For instance, discrepancies in aromatic C=C stretching (observed at 1612 cm⁻¹ vs. theoretical) may arise from solvent effects or crystal packing, which can be modeled by including implicit solvation or periodic boundary conditions .

Q. What strategies address contradictions in environmental persistence data for brominated biphenyl analogs?

Methodological Answer: Comparative studies using gas chromatography-mass spectrometry (GC-MS) and reference standards (e.g., PCB-28 or tetrabrominated biphenyls) can differentiate degradation pathways. For example, analyzing half-lives under UV exposure or microbial activity clarifies stability variations across analogs .

Q. How can conflicting mass spectral fragmentation patterns be interpreted for trace impurities?

Methodological Answer: High-resolution MS (HRMS) with collision-induced dissociation (CID) isolates fragment ions. For ambiguous peaks (e.g., m/z 317 vs. 277), isotopic pattern analysis (e.g., bromine’s ¹:¹ isotopic ratio) distinguishes between Br-containing fragments and contaminants .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Frontier molecular orbital (FMO) analysis via DFT identifies electrophilic/nucleophilic sites. For example, the HOMO-LUMO gap of 2,4,4'-tribromo-biphenyl reveals preferential reactivity at the para-bromine position, guiding catalyst selection (e.g., Pd-based systems) for Suzuki-Miyaura couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.